Poc-Cystamine

Peptide Synthesis Orthogonal Protection Click Chemistry

Researchers needing orthogonal deprotection for ADC linker synthesis face limited options with Boc- or Fmoc-cystamine analogs. Poc-Cystamine solves this with a TFA-stable propargyloxycarbonyl (Poc) group enabling direct click conjugation and sequential deprotection. • Poc group withstands neat TFA - compatible with SPPS and global deprotection • Orthogonal deprotection by tetrathiomolybdate preserves Boc/Fmoc/Cbz groups • Terminal alkyne for both CuAAC and copper-free SPAAC, eliminating Cu toxicity • Single-step click conjugation reduces steps in high-throughput automated platforms

Molecular Formula C8H14N2O2S2
Molecular Weight 234.3 g/mol
Cat. No. B8238774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoc-Cystamine
Molecular FormulaC8H14N2O2S2
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC#CCOC(=O)NCCSSCCN
InChIInChI=1S/C8H14N2O2S2/c1-2-5-12-8(11)10-4-7-14-13-6-3-9/h1H,3-7,9H2,(H,10,11)
InChIKeyDNPNINFNYWMTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poc-Cystamine for Bioconjugation: Key Chemical and ADC Linker Properties for Procurement


Poc-Cystamine (CAS 1266354-28-2) is a bifunctional linker for click chemistry, integrating a cystamine core with a propargyloxycarbonyl (Poc) protecting group . This architecture provides a reducible disulfide bond for controlled payload release and a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions . It is primarily utilized as an ADC linker building block .

Poc-Cystamine Selection: Why In-Class Linker Interchangeability Can Compromise Conjugation Outcomes


Substituting Poc-Cystamine with other cystamine-based linkers (e.g., Boc-Cystamine, Fmoc-Cystamine) is not straightforward due to its unique orthogonal chemistry. The propargyloxycarbonyl (Poc) group is stable to neat TFA, a condition that cleaves Boc groups, enabling sequential deprotection strategies not possible with other protecting groups [1]. Furthermore, the Poc group's dual functionality as both a protecting group and a click handle allows for streamlined, multi-step bioconjugation without intermediate deprotection steps, a feature absent in standard amine-protected cystamine analogs [2].

Quantitative Differentiation of Poc-Cystamine: Comparative Data for Informed Procurement


Orthogonal Stability: Poc vs. Boc in Acidic Conditions

The propargyloxycarbonyl (Poc) group demonstrates stability to neat trifluoroacetic acid (TFA), a key differentiator from the widely used tert-butyloxycarbonyl (Boc) protecting group which is rapidly cleaved under these conditions [1]. This stability enables the use of Poc-Cystamine in solid-phase peptide synthesis where Boc groups on other residues can be selectively removed without affecting the Poc handle.

Peptide Synthesis Orthogonal Protection Click Chemistry

Deprotection Selectivity: Poc vs. Fmoc and Cbz Groups

Deprotection of the O-Poc group using tetrathiomolybdate does not affect commonly used protecting groups such as N-Boc, N-Cbz, N-Fmoc, and methyl/benzyl esters [1]. This orthogonal deprotection profile is a distinct advantage over Fmoc-Cystamine, where the base-labile Fmoc group limits compatibility with certain synthetic schemes.

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Bifunctional Reactivity: Integrated Click Handle vs. Mono-functional Analogs

Poc-Cystamine contains a terminal alkyne for click chemistry, enabling direct conjugation to azide-containing payloads without additional functionalization . In contrast, Boc-Cystamine and Fmoc-Cystamine are mono-functional, requiring deprotection and subsequent activation steps for conjugation, adding time and complexity to the workflow.

Click Chemistry ADC Linker Bioconjugation

Dual-Mode Click Compatibility: CuAAC and Tetrazine Ligation vs. Alkyne-Only Linkers

The propargyloxycarbonyl group in Poc-Cystamine can participate in both standard CuAAC click reactions and copper-free Diels-Alder cycloadditions with tetrazine linkers [1]. This dual-mode reactivity is not a feature of simple alkyne-containing linkers, which may be restricted to copper-catalyzed reactions.

Bioorthogonal Chemistry Copper-Free Click Tetrazine Ligation

High-Value Applications for Poc-Cystamine: Where Its Differential Chemistry Delivers Impact


Multi-Step Synthesis of ADC Payload-Linkers Requiring Orthogonal Deprotection

When constructing complex ADC payload-linkers, the ability to deprotect the Poc group using tetrathiomolybdate without affecting Boc, Fmoc, or Cbz groups [1] is critical. This orthogonal deprotection strategy enables the sequential unmasking of functional groups in the presence of the disulfide and alkyne handles, a capability not offered by Fmoc-Cystamine or Boc-Cystamine, which are deprotected under conditions that may cleave other sensitive groups [2].

Copper-Free Click Conjugation for In Vivo or Cell-Based Applications

For applications where copper toxicity is a concern, such as intracellular labeling or live-animal imaging, the dual-mode click compatibility of Poc-Cystamine is essential [1]. The ability to use the same linker for both CuAAC and copper-free tetrazine ligation provides experimental flexibility. Analogs like Boc-Cystamine lack this inherent click functionality, necessitating additional chemical modification steps.

Streamlined One-Pot Conjugation of Azide-Functionalized Payloads

In workflows requiring direct conjugation of azide-containing payloads to a disulfide linker, Poc-Cystamine's terminal alkyne enables a single-step click reaction [1]. This contrasts with Boc-Cystamine or Fmoc-Cystamine, which require an initial deprotection step (acidic or basic) followed by activation and coupling to the payload. For high-throughput or automated synthesis platforms, this reduction in steps translates to significant time and resource savings.

Solid-Phase Peptide Synthesis with Acid-Labile Protecting Groups

In solid-phase peptide synthesis (SPPS) where TFA is used to cleave peptides from the resin and remove side-chain protecting groups, the stability of the Poc group to neat TFA is a key advantage [1]. This allows the synthesis of peptide-linker conjugates where the terminal alkyne remains intact for subsequent click conjugation, a feature not shared by Boc-protected linkers which would be cleaved during the TFA step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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